molecular formula C16H14N2S B1415071 4-(2'-Naphthalenethio)-1,2-phenylenediamine CAS No. 54092-93-2

4-(2'-Naphthalenethio)-1,2-phenylenediamine

Cat. No.: B1415071
CAS No.: 54092-93-2
M. Wt: 266.4 g/mol
InChI Key: BIFIVHNXIONBMB-UHFFFAOYSA-N
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Description

4-(2’-Naphthalenethio)-1,2-phenylenediamine is an organic compound that features a naphthalene ring bonded to a phenylenediamine structure through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2’-Naphthalenethio)-1,2-phenylenediamine typically involves the reaction of 2-naphthalenethiol with 1,2-phenylenediamine under specific conditions. One common method is the catalytic hydrogenation of a sulfonic acid derivative of naphthalene, followed by the reduction of naphthalenesulfonyl chloride with zinc . This process yields 2-naphthalenethiol, which can then be reacted with 1,2-phenylenediamine to form the desired compound.

Industrial Production Methods

Industrial production of 4-(2’-Naphthalenethio)-1,2-phenylenediamine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2’-Naphthalenethio)-1,2-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

4-(2’-Naphthalenethio)-1,2-phenylenediamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it useful in studying protein-ligand interactions and enzyme mechanisms.

    Industry: Used in the production of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-(2’-Naphthalenethio)-1,2-phenylenediamine involves its interaction with molecular targets through its aromatic rings and sulfur atom. These interactions can affect various biological pathways, including enzyme activity and protein binding. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2’-Naphthalenethio)-1,2-phenylenediamine is unique due to the combination of the naphthalene ring and phenylenediamine structure, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with the individual components alone.

Biological Activity

4-(2'-Naphthalenethio)-1,2-phenylenediamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a naphthalene moiety linked to a phenylenediamine structure, which is known for its diverse chemical reactivity and biological properties. The compound's structure can be represented as follows:

C12H10N2S\text{C}_{12}\text{H}_{10}\text{N}_2\text{S}

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological investigation.

The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules such as DNA and proteins. The compound may act through the following mechanisms:

  • DNA Intercalation : Similar to other phenylenediamine derivatives, it may intercalate into DNA, disrupting replication and transcription processes.
  • Antioxidant Activity : The presence of amino groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell growth and survival.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15Induction of apoptosis via ROS generation
HeLa (Cervical)20DNA intercalation and enzyme inhibition
A549 (Lung)18Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic processes .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Klebsiella pneumoniae64 µg/mL

Case Studies

  • Anticancer Study : A recent investigation into the effects of this compound on breast cancer cells revealed that treatment led to a significant decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment with the compound .
  • Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, the compound was tested against clinical isolates of bacteria. The results showed that it effectively inhibited bacterial growth at concentrations lower than commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .

Properties

IUPAC Name

4-naphthalen-2-ylsulfanylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c17-15-8-7-14(10-16(15)18)19-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFIVHNXIONBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SC3=CC(=C(C=C3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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